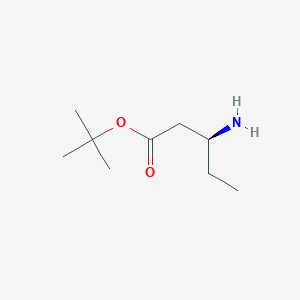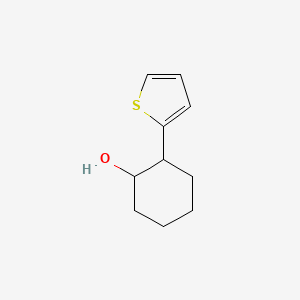
2-(2-Thienyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Thienyl)cyclohexanol” is a compound that contains a cyclohexanol moiety with a thiophene ring attached . It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(2-Thienyl)cyclohexanol”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-Thienyl)cyclohexanol” includes a cyclohexanol moiety and a thiophene ring . The compound has a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Chemical Reactions Analysis
Cyclohexanol, a related compound, can undergo dehydration to form cyclohexene in the presence of a strong acid . This reaction involves a complex network, including the aromatization of cyclohexanol to phenol, dehydration of cyclohexanol to cyclohexene, and condensation of cyclohexanone to cyclohexylidencyclohexanone .
Physical And Chemical Properties Analysis
Cyclohexanol, a related compound, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Pharmacological Effects in Animals
Studies have explored the pharmacological effects of 2-(2-Thienyl)cyclohexanol and its derivatives in various animal models. For instance, Garmer (1969) investigated the effects of 2-ethylamino-2-(2-thienyl) cyclohexanone HCl, a phencyclidine-like compound, in cats, observing central nervous depression ranging from tranquil inactivity to deep narcosis (Garmer, 1969).
Cardioplegic Effects
Cyclohexanol derivatives, including 2-(2-Thienyl)cyclohexanol, have been studied for their cardioplegic effects. A study by Smookler & DeFeo (1962) examined the cardioplegic effects of cyclohexanol and its derivatives on various animal models, finding varying degrees of inhibitory effects ranging from slight depression to complete arrest (Smookler & DeFeo, 1962).
Co-Carcinogenic Potential
Research by Márquez-Rosado et al. (2007) evaluated the co-carcinogenic potential of cyclohexanol in a rat hepatocarcinogenesis model. The study revealed that cyclohexanol has a strong tumor co-promoter potential, with significant increases in CYP2E1 expression and downregulation of the Bax proapoptotic protein (Márquez-Rosado et al., 2007).
Industrial Applications
Cyclohexanols, including 2-(2-Thienyl)cyclohexanol, are significant in industrial applications. Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts, demonstrating their importance in the production of polymers, spices, and medicines (Liu et al., 2017).
Antimicrobial and Antiviral Potential
El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives and evaluated them for antimicrobial and antiviral activities. These studies indicate the potential use of 2-(2-Thienyl)cyclohexanol derivatives in developing new antimicrobial and antiviral agents (El-Sherbeny et al., 1995).
Safety And Hazards
Orientations Futures
The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Therefore, further investigations into catalysts and processes for cyclohexanol dehydrogenation may offer potential avenues for the future .
Propriétés
IUPAC Name |
2-thiophen-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBNZGPGVRJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)cyclohexanol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)
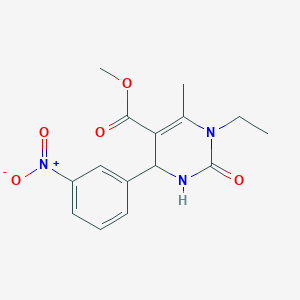
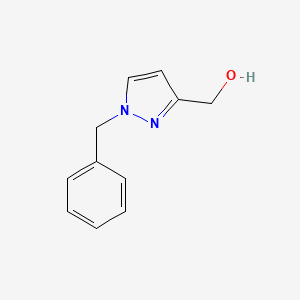
![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)
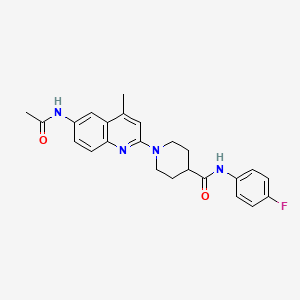
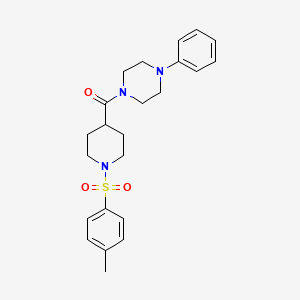
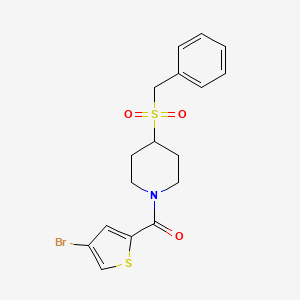
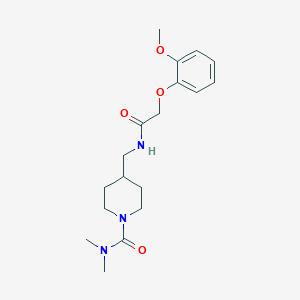
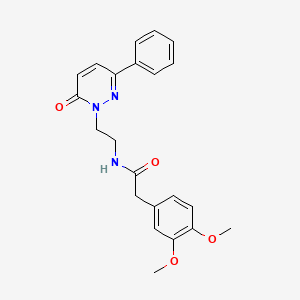
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)
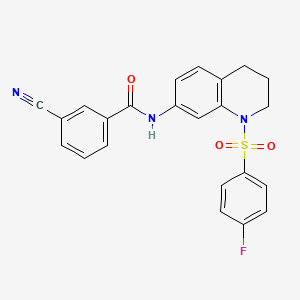
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)
